![molecular formula C18H20N2O5 B2553202 methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182866-76-8](/img/structure/B2553202.png)
methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate is a synthetic compound often used in pharmaceutical research. Its intricate structure suggests it’s a molecule of considerable interest for drug design, owing to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step reaction sequence:
Initial Pyrrolidine Derivatization: Starting with pyrrolidine, an initial substitution reaction introduces the benzyloxy carbonyl group, using benzyl chloroformate as the reagent, under mild basic conditions to form the carbamate.
Oxazole Formation: The next step involves forming the oxazole ring through a cyclization reaction, usually performed by reacting an α-halo ketone with an amide or nitrile.
Final Esterification: The last step includes esterifying the oxazole derivative with methanol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate may involve optimized large-scale batch reactions, utilizing flow chemistry techniques to improve yield and efficiency while maintaining stringent purity standards.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the pyrrolidine ring, leading to potential formation of N-oxides.
Reduction: Reduction reactions might target the oxazole or carbonyl groups, transforming them into more reactive alcohols or amines.
Substitution: Substitution reactions are likely, especially at the benzyloxy carbonyl group, where nucleophiles can replace the benzyl group.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution might use reagents like sodium methoxide (CH3ONa) or lithium diisopropylamide (LDA).
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: New derivatives where the benzyl group is replaced with different substituents.
科学的研究の応用
Chemistry: The compound is studied for its unique structural properties, making it a subject of interest in synthetic organic chemistry.
Biology: In biological research, its interactions with various enzymes and receptors are examined to understand its potential effects and applications.
Medicine: Potential pharmacological effects are explored, particularly for designing novel therapeutics targeting central nervous system disorders.
Industry: Its stability and reactivity make it a useful intermediate in the manufacture of more complex pharmaceuticals.
作用機序
Mechanism: The mechanism by which methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate exerts its effects is hypothesized to involve binding to specific molecular targets, potentially modulating enzyme activity or receptor interactions.
Molecular Targets and Pathways: Specific molecular targets may include certain enzyme families, like proteases or kinases, with the compound influencing signaling pathways crucial for cellular function and health.
類似化合物との比較
Similar Compounds:
Methyl 2-(pyrrolidin-2-yl)-1,3-oxazole-4-carboxylate: Without the benzyloxy carbonyl group, it serves as a direct structural analog.
5-methyl-1,3-oxazole-4-carboxylate derivatives:
Uniqueness: Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate is unique due to the combined presence of the pyrrolidine, oxazole, and benzyloxy carbonyl moieties, which confer distinctive chemical behaviors and potential biological activities.
There you have it: a thorough breakdown of this fascinating compound. Anything else you want to explore next?
特性
IUPAC Name |
methyl 5-methyl-2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-15(17(21)23-2)19-16(25-12)14-9-6-10-20(14)18(22)24-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-11H2,1-2H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSYWYQKXRHXNI-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2553119.png)
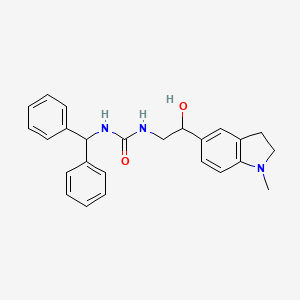
![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)
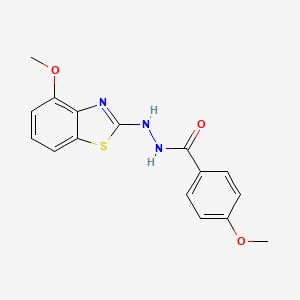
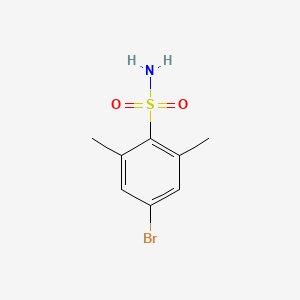
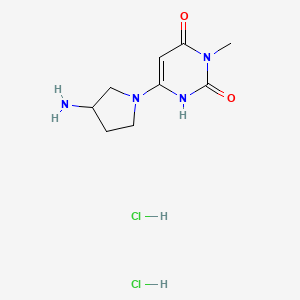
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B2553128.png)
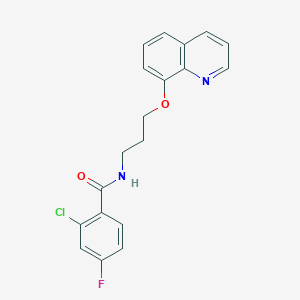
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)
![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)
![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)
![5-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)
![methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate](/img/structure/B2553138.png)
